molecular formula C14H12ClN3OS B194823 4-Desmethoxypropoxyl-4-chloro Rabeprazole CAS No. 168167-42-8

4-Desmethoxypropoxyl-4-chloro Rabeprazole

Cat. No. B194823
M. Wt: 305.8 g/mol
InChI Key: RAPCQINSRSZSKF-UHFFFAOYSA-N
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Description

4-Desmethoxypropoxyl-4-chloro Rabeprazole is a process impurity of Rabeprazole . It has a molecular weight of 305.79 and its IUPAC name is 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole .


Molecular Structure Analysis

The molecular structure of 4-Desmethoxypropoxyl-4-chloro Rabeprazole is represented by the formula C14H12ClN3OS . The InChI code for the compound is 1S/C14H12ClN3OS/c1-9-10(15)6-7-16-13(9)8-20(19)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

4-Desmethoxypropoxyl-4-chloro Rabeprazole is a white to yellow solid . Its molecular weight is 305.79 and its molecular formula is C14H12ClN3OS .

Scientific Research Applications

Photodegradation of Rabeprazole

Rabeprazole, including its variants like 4-Desmethoxypropoxyl-4-chloro Rabeprazole, has been studied for its stability under various conditions. Garcia et al. (2008) focused on the photodegradation of rabeprazole sodium to understand its stability under light exposure. They discovered that rabeprazole degrades into several products, including benzimidazolone and benzimidazole, under UVC irradiation. This study is significant in understanding the stability of rabeprazole in different environments, which can impact its storage and handling in scientific settings (Garcia et al., 2008).

Identification of Impurities

Pingili et al. (2005) identified potential impurities in the process of preparing rabeprazole sodium. They characterized two impurities as chloro and methoxy analogues of rabeprazole. This research contributes to the quality control and safety aspects of manufacturing rabeprazole and its derivatives for scientific and medical applications (Pingili et al., 2005).

Corrosion Inhibition Properties

Pavithra et al. (2012) explored the use of Rabeprazole sulfide, a related compound to 4-Desmethoxypropoxyl-4-chloro Rabeprazole, in inhibiting the corrosion of mild steel in acidic solutions. This study suggests potential industrial applications of rabeprazole derivatives in corrosion protection (Pavithra et al., 2012).

Synthesis of Metabolites and Impurities

Reddy et al. (2008) detailed the synthesis and characterization of various metabolites and related substances of Rabeprazole, an anti-ulcerative drug. This includes chloro rabeprazole and methoxy rabeprazole, which are relevant to understanding the synthesis and breakdown of 4-Desmethoxypropoxyl-4-chloro Rabeprazole in scientific and pharmacological research (Reddy et al., 2008).

Microbial Synthesis

Yoshida et al. (2001) investigated the microbial oxidation of a rabeprazole compound to create a proton pump inhibitor. This study provides insights into alternative synthesis methods for rabeprazole derivatives, which could have implications in pharmaceutical manufacturing and biotechnological applications (Yoshida et al., 2001).

Future Directions

The future directions for 4-Desmethoxypropoxyl-4-chloro Rabeprazole are not specified in the search results. As a process impurity of Rabeprazole , its future directions might be tied to the applications and developments of Rabeprazole.

properties

IUPAC Name

2-[(4-chloro-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-9-10(15)6-7-16-13(9)8-20(19)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPCQINSRSZSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158879
Record name 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desmethoxypropoxyl-4-chloro Rabeprazole

CAS RN

168167-42-8
Record name 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168167-42-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(((4-Chloro-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole, (+/-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole, 2-[[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.298
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Record name 2-(((4-CHLORO-3-METHYLPYRIDIN-2-YL)METHYL)SULFINYL)-1H-BENZIMIDAZOLE, (±)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Imran, NM Alotaibi, HK Thabet, JA Alruwaili… - Journal of Infection and …, 2023 - Elsevier
… The LPZS (IC 50 = 0.460 μM) demonstrated better anti-TB activity than rabeprazole sulfide (IC 50 = 5 μM) and 4-desmethoxypropoxyl-4-chloro rabeprazole sulfide (IC 50 = 6 μM). LPZS …
Number of citations: 3 www.sciencedirect.com

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